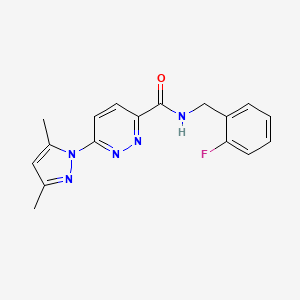

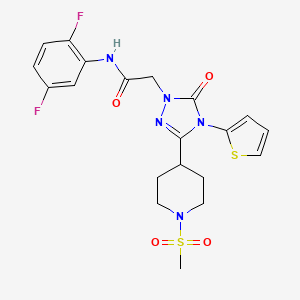

![molecular formula C15H17N5O4S2 B2479118 1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione CAS No. 2194905-10-5](/img/structure/B2479118.png)

1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione” is a versatile material with diverse applications in scientific research. It has been used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets .

Chemical Reactions Analysis

The compound has been used in the construction of F-CTF nanosheets, which have been used for the detection of primary aromatic amines . The F-CTF nanosheets show high sensitivity and selectivity for primary aromatic amine detection .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Evaluation

A significant application of compounds structurally related to 1-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione involves their synthesis and evaluation for antimicrobial properties. Jat et al. (2006) demonstrated the synthesis of a series of pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives from 1,3-Thiazolidine-2,4-dione 2, which showed antibacterial and antifungal activities against various pathogens, including B. subtilis, K. pneumoniae, P. aeruginosa, S. aureus, A. fumigatus, and C. albicans (Jat et al., 2006). Similarly, Prakash et al. (2011) synthesized 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, displaying significant antibacterial activity against gram-positive bacteria and antifungal activity, marking them as potential antimicrobial agents (Prakash et al., 2011).

Anticonvulsant Evaluation

The thiazole nucleus, including derivatives of this compound, has been explored for potential anticonvulsant properties. Fayed et al. (2021) evaluated isatin derivatives containing thiazole moiety for their anticonvulsant activity against pentylenetetrazole-induced convulsions in mice, revealing certain compounds with significant activity, highlighting their potential in developing new anticonvulsant drugs (Fayed et al., 2021).

Antibacterial and Antifungal Activities

Mohanty et al. (2015) synthesized substituted 5-(aminomethylene)thiazolidine-2,4-dione derivatives showing a range of biological activities, including antibacterial and antifungal effects. Compounds bearing pyridine or piperazine moieties exhibited good to excellent antibacterial activity, indicating the potential of these derivatives in treating bacterial infections (Mohanty et al., 2015).

Antihyperglycemic Studies

Gutiérrez-Hernández et al. (2019) described the synthesis of benzimidazole-thiazolidinedione hybrids with robust antihyperglycemic action linked to insulin sensitization mechanisms. The study highlighted the therapeutic potential of these compounds in treating diabetes through modulating PPARγ and GLUT-4 mRNA expression (Gutiérrez-Hernández et al., 2019).

Antitumor Agents

Research into thiazacridine agents, as detailed by Chagas et al. (2017), involves the synthesis and evaluation of thiazolidine-2,4-dione derivatives as antitumor agents. These compounds showed cytotoxic activity and selectivity, with some inducing apoptosis and G2/M arrest in cell cycle progression, suggesting their potential as cancer therapeutics (Chagas et al., 2017).

Wirkmechanismus

Target of Action

Compounds with the benzo[c][1,2,5]thiadiazole (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

It is known that electron donor–acceptor (d–a) systems based on the btz motif have potential applications as visible-light organophotocatalysts . This suggests that the compound might interact with its targets by accepting and donating electrons, thereby influencing the optoelectronic and photophysical properties of the system.

Biochemical Pathways

The btz motif has been researched for photocatalytic applications, primarily in heterogeneous systems involving btz containing metal–organic frameworks (mofs), covalent organic frameworks (cofs), and conjugated porous polymers (cpps) . This suggests that the compound might influence pathways related to photoredox catalysis.

Result of Action

It is known that compounds with the btz motif have been used as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes . This suggests that the compound might have similar effects at the molecular and cellular level.

Action Environment

The use of light as a “traceless” reagent has been discussed in the context of photoredox catalysis , suggesting that light conditions might influence the compound’s action.

Eigenschaften

IUPAC Name |

1-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O4S2/c1-18-13(21)9-20(15(18)22)10-5-7-19(8-6-10)26(23,24)12-4-2-3-11-14(12)17-25-16-11/h2-4,10H,5-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUVVTKPTAPYGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2479037.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2479038.png)

![4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride](/img/structure/B2479042.png)

![N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2479046.png)

![6-Acetyl-2-(3-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2479049.png)

![4-(2-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2479050.png)

![N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B2479051.png)

![2-Methyl-3-[(pyrrolidin-2-yl)methoxy]pyrazine](/img/structure/B2479055.png)